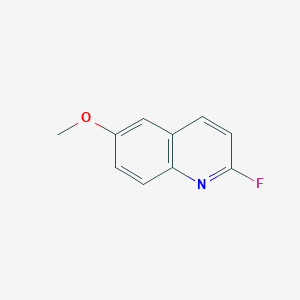

2-Fluoro-6-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO |

|---|---|

Molecular Weight |

177.17 g/mol |

IUPAC Name |

2-fluoro-6-methoxyquinoline |

InChI |

InChI=1S/C10H8FNO/c1-13-8-3-4-9-7(6-8)2-5-10(11)12-9/h2-6H,1H3 |

InChI Key |

XRRUOZBSPBSFFM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Fluoro-Methoxy-Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic physicochemical properties of fluoro-methoxy-quinoline derivatives. Due to the limited availability of specific experimental data for 2-Fluoro-6-methoxyquinoline, this document focuses on closely related isomers and provides generalized experimental protocols and relevant biological context. Quinolines are a significant class of heterocyclic compounds in medicinal chemistry, known for their broad range of pharmacological activities, including roles as kinase inhibitors in cancer therapy.[1][2][3][4][5] This guide aims to serve as a valuable resource for researchers and professionals involved in the design and development of novel quinoline-based therapeutics.

Introduction

Quinoline and its derivatives are fundamental scaffolds in drug discovery, exhibiting a wide array of biological activities.[3][4] The introduction of fluorine and methoxy substituents can significantly modulate the physicochemical and pharmacokinetic properties of the quinoline core, influencing factors such as metabolic stability, membrane permeability, and target binding affinity. This guide focuses on the basic properties of fluoro-methoxy-quinolines, with a particular emphasis on providing a foundational understanding for researchers in the field.

Physicochemical Properties of Fluoro-Methoxy-Quinoline Isomers

Direct experimental data for this compound is scarce in the public domain. Therefore, this section presents data for closely related and more extensively studied isomers to provide a comparative reference.

Table 1: Physicochemical Data of Selected Fluoro-Methoxy-Quinoline Derivatives

| Property | 6-Fluoro-2-methoxyquinoline | 7-Fluoro-6-methoxyquinoline | 6-Methoxyquinoline | 2-Chloro-6-methoxyquinoline |

| CAS Number | 1226808-76-9[6] | 887769-91-7[7] | 5263-87-6 | 13676-02-3[8] |

| Molecular Formula | C₁₀H₈FNO | C₁₀H₈FNO | C₁₀H₉NO | C₁₀H₈ClNO |

| Molecular Weight | 177.18 g/mol | 177.18 g/mol [7] | 159.18 g/mol | 193.63 g/mol [8] |

| Melting Point | Not available | Not available | 18-20 °C | Not available |

| Boiling Point | Not available | Not available | 140-146 °C at 15 mmHg | Not available |

| Density | Not available | Not available | 1.15 g/mL at 20 °C | Not available |

| Solubility | Not available | Not available | Slightly soluble in cold water; readily soluble in hot water and most organic solvents.[9] | Not available |

| pKa | Not available | Not available | Not available | Not available |

Experimental Protocols

General Synthesis of Substituted Quinolines

The synthesis of quinoline derivatives can be achieved through various established methods. The choice of method depends on the desired substitution pattern. Common synthetic routes include the Skraup synthesis, Doebner-von Miller reaction, Conrad-Limpach synthesis, and Friedländer synthesis.[9] A general synthetic workflow for a substituted quinoline is depicted below.

References

- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 6. 6-Fluoro-2-methoxyquinoline | 1226808-76-9 [chemicalbook.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. 2-Chloro-6-methoxyquinoline | C10H8ClNO | CID 83647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quinoline - Wikipedia [en.wikipedia.org]

An In-depth Guide to the Chemical Structure and Synthesis of 2-Fluoro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and a plausible synthetic route for 2-Fluoro-6-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the structural characteristics, a step-by-step synthesis pathway including experimental protocols, and relevant quantitative data.

Chemical Structure and Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle. The structure consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the 2-position and a methoxy group at the 6-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈FNO |

| Molecular Weight | 177.18 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in common organic solvents |

| CAS Number | 1956-49-6 |

Proposed Synthesis Pathway

A direct, well-documented synthesis of this compound is not readily found in the literature. Therefore, a two-step synthetic route is proposed, starting from the commercially available 2-hydroxy-6-methoxyquinoline. This pathway involves the conversion of the hydroxyl group to a chloro group, followed by a nucleophilic aromatic substitution (Halex reaction) to introduce the fluorine atom.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of 2-Chloro-6-methoxyquinoline

This procedure is adapted from established methods for the conversion of 2-hydroxyquinolines to 2-chloroquinolines.

Reaction:

2-Hydroxy-6-methoxyquinoline is reacted with phosphorus oxychloride (POCl₃) to yield 2-Chloro-6-methoxyquinoline.

Materials:

-

2-Hydroxy-6-methoxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add 2-hydroxy-6-methoxyquinoline (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents).

-

Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring in a well-ventilated fume hood. This is a highly exothermic reaction.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Chloro-6-methoxyquinoline.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Table 2: Expected Yield and Characterization Data for 2-Chloro-6-methoxyquinoline

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 95-98 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95 (d, 1H), 7.80 (d, 1H), 7.35 (dd, 1H), 7.25 (d, 1H), 7.05 (d, 1H), 3.90 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.0, 148.0, 144.5, 136.0, 129.0, 128.0, 122.5, 122.0, 105.0, 55.5 |

Step 2: Synthesis of this compound (Halex Reaction)

This procedure is based on general protocols for the Halogen Exchange (Halex) reaction on chloro-substituted aromatic and heteroaromatic compounds.

Reaction:

2-Chloro-6-methoxyquinoline is reacted with a fluoride salt, such as cesium fluoride (CsF), in a high-boiling polar aprotic solvent to yield this compound.

Materials:

-

2-Chloro-6-methoxyquinoline

-

Cesium fluoride (CsF) (dried)

-

Dimethyl sulfoxide (DMSO) (anhydrous)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-6-methoxyquinoline (1 equivalent) and anhydrous cesium fluoride (CsF) (2-3 equivalents).

-

Add anhydrous dimethyl sulfoxide (DMSO) to the flask.

-

Heat the reaction mixture to a high temperature (typically between 150-200 °C) and stir vigorously. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

-

The reaction may require several hours to days for completion due to the lower reactivity of the chloro-group compared to a fluoro-group in the context of the leaving group in an SₙAr reaction.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (3 x 30 mL) to remove residual DMSO, followed by a brine wash (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Table 3: Expected Yield and Characterization Data for this compound

| Parameter | Expected Value |

| Yield | 30-50% (variable) |

| Appearance | Solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.90 (d, 1H), 7.75 (d, 1H), 7.30 (dd, 1H), 7.10 (d, 1H), 6.90 (dd, 1H), 3.85 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.0 (d, J=240 Hz), 157.5, 145.0, 137.0, 128.5, 122.0, 121.0, 110.0 (d, J=15 Hz), 105.5, 55.5 |

| ¹⁹F NMR (CDCl₃, 376 MHz) | Expected to show a singlet in the typical aryl fluoride region. |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final purified product and its characterization.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a feasible synthetic pathway for this compound, a compound with potential applications in various fields of chemical research. While a direct synthesis is not prominently reported, the proposed two-step method starting from 2-hydroxy-6-methoxyquinoline provides a logical and experimentally viable approach for its preparation. The provided experimental protocols and expected data serve as a valuable resource for researchers aiming to synthesize and study this molecule. Further optimization of the Halex reaction conditions may be necessary to improve the yield of the final product.

Technical Guide: Synthesis and Characterization of Fluoro-Methoxyquinoline Derivatives

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological significance of fluoro-methoxyquinoline derivatives. Given the specificity of isomeric forms in chemical synthesis and biological applications, this document compiles data on several isomers to offer a comparative perspective for researchers in drug discovery and materials science.

Physicochemical Data of Fluoro-Methoxyquinoline Isomers

The precise substitution pattern on the quinoline ring system significantly influences the compound's chemical and physical properties. Below is a summary of the molecular weight and CAS Registry Number for various fluoro-methoxyquinoline isomers and related structures.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 6-Methoxyquinoline | C₁₀H₉NO | 159.18 | 5263-87-6[1][2] |

| 6-Fluoro-2-methoxyquinoline | C₁₀H₈FNO | 177.18 | 1226808-76-9[3][4] |

| 7-Fluoro-6-methoxyquinoline | C₁₀H₈FNO | 177.178 | 887769-91-7[5] |

| 2-Fluoroquinoline | C₉H₆FN | 147.15 | Not explicitly found, but related data exists[6] |

| 3-Fluoro-6-methoxyquinoline | C₁₀H₈FNO | 177.18 | Not explicitly found, but synthesis is described[3][5][7] |

Synthesis of Fluoro-Methoxyquinoline Derivatives

The introduction of fluorine and methoxy groups onto the quinoline scaffold can be achieved through various synthetic strategies. A representative two-step synthesis for 3-Fluoro-6-methoxyquinoline is detailed below, adapted from established methodologies.[3][5][7]

Experimental Protocol: Synthesis of 3-Fluoro-6-methoxyquinoline

Step 1: Synthesis of 2,4-dichloro-3-fluoro-6-methoxyquinoline

-

Reaction Setup: To phosphorus oxychloride (210 mL), add fluoromalonic acid (35 g, 0.287 mol) portionwise.

-

Dissolution: Heat the mixture at reflux for 30 minutes to ensure complete dissolution of the fluoromalonic acid.

-

Reactant Addition: Cool the mixture to 60 °C and slowly add p-anisidine (35.3 g, 0.287 mol).

-

Cyclization: Heat the resulting mixture at reflux for 2 hours.

-

Work-up:

-

Remove approximately 100 mL of phosphorus oxychloride via distillation.

-

Cool the reaction mixture to room temperature and pour it onto ice (350 g).

-

Stir the mixture for 30 minutes.

-

Adjust the pH to 10 by adding ammonium hydroxide (300 mL, 28-30%).

-

Stir the resulting suspension for 2 hours.

-

-

Isolation: Filter the slurry and dry the collected solid under vacuum to yield 2,4-dichloro-3-fluoro-6-methoxyquinoline.[5]

Step 2: Hydrogenolysis to 3-Fluoro-6-methoxyquinoline

-

Catalyst Preparation: To a suspension of 10% Palladium on carbon (Pd/C, 1 g) in methanol (300 mL), add 2,4-dichloro-3-fluoro-6-methoxyquinoline (20 g, 0.0813 mol).

-

Pre-treatment: Stir the mixture for 30 minutes, then filter through Celite to remove potential catalyst poisons.[5]

-

Hydrogenolysis Reaction: To the filtrate, add fresh 10% Pd/C (1 g) and ammonium formate (10 g).

-

Reaction Progression: Stir the reaction at room temperature for 16 hours.

-

Isolation and Purification:

-

Filter the reaction mixture to remove the catalyst.

-

Evaporate the filtrate to dryness.

-

Purify the resulting residue by passing it through a silica gel plug using a mobile phase of 5% ethyl acetate in hexanes to obtain 3-fluoro-6-methoxyquinoline.[5]

-

Synthesis Workflow Diagram

Biological and Pharmacological Context

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties.[2][8] The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

Derivatives of 3-fluoro-6-methoxyquinoline have been investigated as novel inhibitors of bacterial DNA gyrase and topoisomerase IV, suggesting their potential as antibacterial agents.[1] The broader class of fluoroquinolones are well-established antibacterial drugs that target these enzymes.[9] Research into novel fluoroquinoline structures is driven by the need to overcome growing antibiotic resistance.[9]

While specific signaling pathways for 2-Fluoro-6-methoxyquinoline are not documented, the general mechanism of action for antibacterial fluoroquinolones provides a logical starting point for investigation.

General Fluoroquinolone Mechanism of Action

Analytical Characterization

The structural elucidation of synthesized fluoro-methoxyquinoline derivatives relies on standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the core structure and substitution patterns.[8] ¹⁹F NMR is particularly important for fluorinated compounds, providing distinct signals that confirm the presence and electronic environment of the fluorine atom.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups present in the molecule.[8][10]

This guide provides a foundational understanding of fluoro-methoxyquinoline derivatives for researchers. The provided synthetic protocol and general biological context serve as a starting point for the exploration of novel compounds in this chemical class for various scientific applications.

References

- 1. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. media.malariaworld.org [media.malariaworld.org]

Spectroscopic Analysis of 6-Methoxyquinoline: A Technical Guide

This technical guide presents a detailed overview of the spectroscopic data for 6-methoxyquinoline, a key heterocyclic compound. The document covers its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights into its molecular structure and functional groups. Detailed experimental protocols are provided for each analytical technique, ensuring reproducibility for researchers.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 6-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 6-Methoxyquinoline

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.66 | dd | 4.2, 1.7 | 1H | H-2 |

| 8.00 | d | 9.2 | 1H | H-4 |

| 7.89 | d | 8.3 | 1H | H-8 |

| 7.35 | dd | 9.2, 2.8 | 1H | H-5 |

| 7.29 | dd | 8.3, 4.2 | 1H | H-3 |

| 7.05 | d | 2.8 | 1H | H-7 |

| 3.92 | s | - | 3H | -OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for 6-Methoxyquinoline

| Chemical Shift (δ) ppm | Assignment |

| 157.6 | C-6 |

| 147.8 | C-2 |

| 144.3 | C-8a |

| 135.2 | C-4 |

| 130.3 | C-8 |

| 122.1 | C-5 |

| 121.5 | C-3 |

| 121.3 | C-4a |

| 104.9 | C-7 |

| 55.5 | -OCH₃ |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 6-Methoxyquinoline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium | C-H stretching (methyl) |

| 1620, 1590, 1500 | Strong | C=C stretching (aromatic ring) |

| 1240 | Strong | C-O-C stretching (asymmetric) |

| 1030 | Strong | C-O-C stretching (symmetric) |

| 870-810 | Strong | C-H bending (out-of-plane) |

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Peaks for 6-Methoxyquinoline

| m/z | Relative Intensity (%) | Assignment |

| 159 | 100 | [M]⁺ (Molecular Ion) |

| 144 | 60 | [M-CH₃]⁺ |

| 116 | 45 | [M-CH₃-CO]⁺ |

| 115 | 30 | [M-CH₃-HCN]⁺ |

| 89 | 25 | [C₇H₅]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer equipped with a 5 mm BBO probe was used for acquiring both ¹H and ¹³C NMR spectra.

-

Sample Preparation: Approximately 10-15 mg of 6-methoxyquinoline was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay (d1): 1.0 s

-

Acquisition Time (aq): 4.09 s

-

Spectral Width (sw): 20.5 ppm

-

Temperature: 298 K

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30 (proton-decoupled)

-

Number of Scans: 1024

-

Relaxation Delay (d1): 2.0 s

-

Acquisition Time (aq): 1.36 s

-

Spectral Width (sw): 240 ppm

-

Temperature: 298 K

-

-

Data Processing: The collected Free Induction Decays (FIDs) were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.

-

Sample Preparation: A small amount of solid 6-methoxyquinoline was placed directly onto the diamond crystal of the ATR accessory.[1] A consistent pressure was applied using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.

-

-

Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was analyzed for characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled with a TRACE 1300 gas chromatograph was used for analysis.

-

Sample Introduction: The sample was introduced via direct insertion probe. A small amount of 6-methoxyquinoline was placed in a capillary tube and inserted into the ion source.

-

Ionization Method: Electron Ionization (EI) was employed.[2]

-

Electron Energy: 70 eV[3]

-

Ion Source Temperature: 230 °C

-

-

Mass Analysis:

-

Mass Range: m/z 40-400

-

Scan Rate: 1000 amu/s

-

-

Data Processing: The acquired mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern was interpreted to confirm the molecular structure.[4]

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for structure elucidation.

Caption: General Workflow for Spectroscopic Analysis.

Caption: Logical Flow of Spectroscopic Data in Structure Elucidation.

References

The Biological Frontier of Methoxy- and Fluoro-Substituted Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic substitution of the quinoline ring with various functional groups can significantly modulate its physicochemical properties and biological targets. Among these, the incorporation of methoxy (-OCH3) and fluorine (-F) groups has proven to be a particularly fruitful strategy in drug design. The methoxy group can enhance metabolic stability and modulate receptor binding, while the introduction of a fluorine atom can alter electronic properties, improve membrane permeability, and increase binding affinity.

This technical guide provides an in-depth overview of the biological activities of quinoline derivatives bearing methoxy and fluoro substitutions. While the specific "2-fluoro-6-methoxyquinoline" scaffold has limited dedicated research in publicly available literature, this guide will focus on closely related and well-studied derivatives, such as the "3-fluoro-6-methoxyquinoline" and "6-methoxy-2-arylquinoline" cores. We will delve into their synthesis, quantitative biological data, detailed experimental protocols for key assays, and the signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel quinoline-based therapeutics.

Quantitative Biological Activity Data

The biological activities of methoxy- and fluoro-substituted quinoline derivatives have been evaluated against various targets, including bacterial enzymes and cancer-related proteins. The following tables summarize the key quantitative data from published studies.

Table 1: Antibacterial Activity of 3-Fluoro-6-methoxyquinoline Derivatives

| Compound ID | Target Organism | Assay | Activity Metric | Value | Reference |

| 14 | Staphylococcus aureus | Broth microdilution | MIC90 | 0.125 µg/mL | [1] |

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates.

Table 2: P-glycoprotein (P-gp) Inhibitory Activity of 6-Methoxy-2-arylquinoline Derivatives

| Compound ID | Description | Cell Line | Assay | Activity Metric | Value | Reference |

| 5a | (6-methoxy-2-phenylquinolin-4-yl)methanol | EPG85-257RDB | Rhodamine 123 efflux | P-gp Inhibition | 1.3-fold stronger than verapamil | [2] |

| 5b | [2-(4-fluorophenyl)-6-methoxyquinolin-4-yl]methanol | EPG85-257RDB | Rhodamine 123 efflux | P-gp Inhibition | 2.1-fold stronger than verapamil | [2] |

Table 3: hERG Inhibition of a 3-Fluoro-6-methoxyquinoline Derivative

| Compound ID | Target | Assay | Activity Metric | Value | Reference |

| 14 | hERG potassium channel | Electrophysiology | IC50 | 85.9 µM | [1] |

IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments cited in the literature for evaluating the biological activity of quinoline derivatives.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assay

This assay is fundamental for determining the antibacterial mechanism of action of quinoline derivatives that target bacterial type II topoisomerases.

Objective: To measure the inhibitory effect of test compounds on the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV.

Materials:

-

Purified DNA gyrase and topoisomerase IV enzymes

-

Relaxed and catenated DNA substrates (e.g., pBR322)

-

Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, DNA substrate, and the test compound at various concentrations.

-

Enzyme Addition: Add the DNA gyrase or topoisomerase IV enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, linear, or decatenated).

-

Visualization and Analysis: Stain the gel with a DNA stain, visualize the DNA bands under UV light, and quantify the amount of product in each lane. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is then determined.

P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)

This assay is used to assess the ability of compounds to inhibit the P-gp efflux pump, a key mechanism in multidrug resistance in cancer.

Objective: To measure the inhibition of P-gp-mediated efflux of the fluorescent substrate rhodamine 123 from P-gp-overexpressing cells.

Materials:

-

P-gp-overexpressing cancer cell line (e.g., EPG85-257RDB) and a corresponding drug-sensitive cell line (e.g., EPG85-257P).[2]

-

Rhodamine 123 (fluorescent P-gp substrate)

-

Test compounds and a positive control inhibitor (e.g., verapamil)

-

Cell culture medium and reagents

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed the P-gp-overexpressing and sensitive cells in a multi-well plate and allow them to adhere overnight.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or the positive control for a specified time (e.g., 30 minutes).

-

Substrate Addition: Add rhodamine 123 to the wells and incubate for a further period (e.g., 60-90 minutes) to allow for substrate accumulation.

-

Washing: Wash the cells with ice-cold buffer to remove extracellular rhodamine 123.

-

Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. Alternatively, analyze the cells by flow cytometry to determine the mean fluorescence intensity.

-

Data Analysis: The increase in intracellular rhodamine 123 accumulation in the presence of the test compound, relative to the untreated control, indicates P-gp inhibition. The results can be expressed as a fold-increase over the control or as an IC50 value if a dose-response curve is generated.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

Signaling Pathway: Inhibition of Bacterial DNA Replication

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by fluoroquinoline derivatives.

Experimental Workflow: P-glycoprotein Inhibition Assay

Caption: Workflow for assessing P-glycoprotein inhibition using a rhodamine 123 efflux assay.

Conclusion

The strategic incorporation of methoxy and fluoro groups onto the quinoline scaffold has yielded a rich diversity of biologically active molecules. As demonstrated in this guide, derivatives of 3-fluoro-6-methoxyquinoline and 6-methoxy-2-arylquinoline exhibit potent antibacterial and P-glycoprotein inhibitory activities, respectively. The provided quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and workflows offer a comprehensive resource for researchers in this field. While the specific this compound core remains an area ripe for further exploration, the principles and methodologies outlined here provide a solid foundation for the design, synthesis, and evaluation of novel quinoline-based therapeutic agents. Future work in this area will undoubtedly continue to uncover new biological targets and lead to the development of next-generation drugs for a range of diseases.

References

2-Fluoro-6-methoxyquinoline: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into this core structure can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This guide focuses on 2-fluoro-6-methoxyquinoline, a promising but currently under-documented building block for organic synthesis. Due to the limited availability of direct experimental data for this compound, this document provides a comprehensive overview based on the well-established chemistry of closely related analogues, particularly 2-chloro-6-methoxyquinoline. The synthesis, reactivity, and potential applications of this scaffold will be explored, offering a predictive roadmap for its utilization in research and development.

Synthesis of the 2-Halo-6-methoxyquinoline Scaffold

The synthesis of 2-halo-6-methoxyquinolines can be approached through several established methods for quinoline ring formation, followed by halogenation, or by utilizing halo-substituted precursors. A common and versatile strategy involves the Vilsmeier-Haack reaction of an appropriate acetanilide, followed by cyclization.

A plausible and documented route to the analogous 2-chloro-6-methoxyquinoline-3-carbaldehyde involves the reaction of N-(4-methoxyphenyl)acetamide with a Vilsmeier-Haack reagent prepared from phosphorus oxychloride and dimethylformamide. This reaction proceeds via the formation of a chloro-iminium salt which then effects an electrophilic substitution on the activated aromatic ring, followed by cyclization and hydrolysis to yield the quinoline core.

Table 1: Comparison of Synthetic Routes to Substituted Quinolines

| Synthetic Method | Starting Materials | Reagents and Conditions | Product | Reported Yield |

| Vilsmeier-Haack Reaction | N-(4-methoxyphenyl)acetamide | 1. POCl3, DMF, 0 °C to 80 °C, 15 h | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Not specified |

| Povarov Cycloaddition | p-Anisidine, p-Chlorobenzaldehyde, Methyl isoeugenol | BF3·OEt2, Acetonitrile, 80 °C, 3 h | 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline | Not specified |

Reactivity of the 2-Position on the Quinoline Ring

The 2-position of the quinoline ring is activated towards nucleophilic substitution, particularly when a good leaving group like a halogen is present. This reactivity is central to the utility of 2-halo-6-methoxyquinolines as synthetic building blocks.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom in 2-chloro-6-methoxyquinoline is susceptible to displacement by various nucleophiles. This provides a powerful method for introducing a wide range of functional groups at the 2-position. Common nucleophiles include amines, alcohols, thiols, and sources of fluoride ions. The reaction with fluoride would be a key step in the synthesis of the target molecule, this compound.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. 2-Chloro-6-methoxyquinoline can serve as a substrate for these reactions, enabling the introduction of aryl, alkyl, and amino groups at the 2-position.

The following diagram illustrates the general reactivity of the 2-halo-6-methoxyquinoline scaffold.

Caption: Reactivity of 2-halo-6-methoxyquinolines.

Experimental Protocols (Analogous Reactions)

While specific protocols for this compound are not available, the following procedures for analogous compounds provide a strong starting point for experimental design.

Synthesis of 2-Chloro-6-hydroxyquinoline from 2-Chloro-6-methoxyquinoline[1]

This protocol demonstrates the deprotection of the methoxy group, a common transformation in natural product synthesis and drug development.

Materials:

-

2-Chloro-6-methoxyquinoline

-

Dichloromethane (DCM)

-

Boron tribromide (BBr3)

-

Sodium bicarbonate (NaHCO3) solution

-

Water

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Dissolve 2-chloro-6-methoxyquinoline (1.0 eq.) in dichloromethane (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add boron tribromide (5.0 eq.) to the stirred solution.

-

Allow the reaction mixture to gradually warm to room temperature and continue stirring for 15 hours.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution (50 mL).

-

Extract the aqueous layer with dichloromethane (4 x 10 mL).

-

Combine the organic layers and wash with water (3 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product.

Table 2: Quantitative Data for the Demethylation of 2-Chloro-6-methoxyquinoline [1]

| Reactant | Product | Reagent | Solvent | Temperature | Time | Yield |

| 2-Chloro-6-methoxyquinoline | 2-Chloro-6-hydroxyquinoline | BBr3 | DCM | 0 °C to RT | 15 h | 93% |

General Procedure for Povarov Cycloaddition to form a Diarylquinoline[2]

This three-component reaction is a powerful method for the synthesis of highly substituted quinolines.

Materials:

-

p-Anisidine

-

p-Chlorobenzaldehyde

-

Methyl isoeugenol

-

Acetonitrile

-

Boron trifluoride diethyl etherate (BF3·OEt2)

Procedure:

-

In a clean, dry vial, add p-anisidine (2.80 mmol) and p-chlorobenzaldehyde (2.80 mmol), followed by acetonitrile (3 mL).

-

Stir the mixture for 15 minutes at room temperature.

-

Add BF3·OEt2 (2.80 mmol) to the mixture.

-

Add methyl isoeugenol (2.80 mmol) dropwise.

-

Seal the vial and heat the reaction mixture in an oil bath at 80 °C for 3 hours, monitoring the progress by thin-layer chromatography (TLC).

The following workflow diagram illustrates the Povarov reaction.

Caption: Povarov reaction workflow.

Applications in Drug Discovery and Materials Science

The 6-methoxyquinoline core is present in a number of biologically active compounds. The introduction of a fluorine atom at the 2-position is anticipated to enhance the pharmacological profile of such molecules. Fluoroquinolones are a well-known class of antibiotics that inhibit bacterial DNA gyrase and topoisomerase IV. While the target molecule of this guide is not a traditional fluoroquinolone antibiotic, its potential as a scaffold for novel antibacterial agents is significant.

Furthermore, quinoline derivatives are explored for their applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) and as fluorescent probes. The electronic properties of the quinoline ring system, which can be fine-tuned by substitution, make it an attractive platform for the development of new functional materials.

Conclusion

This compound represents a valuable, albeit underexplored, building block for organic synthesis. Based on the established reactivity of analogous 2-halo-quinolines, it is predicted to be a versatile substrate for nucleophilic substitution and cross-coupling reactions, providing access to a diverse range of functionalized quinoline derivatives. The synthetic routes and reaction protocols outlined in this guide, derived from closely related compounds, offer a solid foundation for researchers to begin exploring the chemistry and applications of this promising scaffold. Further investigation into the direct synthesis and reactivity of this compound is warranted and is expected to unlock new opportunities in drug discovery and materials science.

References

The Advent and Evolution of Fluorinated Quinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold has long been a cornerstone in medicinal chemistry, famously exemplified by the antimalarial drug quinine, isolated from cinchona bark in 1820. The strategic incorporation of fluorine atoms into the quinoline nucleus marked a pivotal moment in the development of this class of compounds, leading to the creation of highly potent therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of fluorinated quinolines, with a focus on their development as both antimalarial and antibacterial drugs. It details key synthetic methodologies, mechanisms of action, and quantitative biological data to serve as a comprehensive resource for researchers in the field.

Historical Development: From Antimalarials to Antibacterials

The story of fluorinated quinolines begins with the broader history of quinoline-based antimalarials. Following the isolation of quinine, synthetic modifications to the quinoline structure led to the development of drugs like chloroquine in the 1940s, which became a frontline treatment for malaria for many years.[1] However, the emergence of drug-resistant strains of Plasmodium falciparum necessitated the search for new and more effective antimalarial agents. This drive for novel therapeutics eventually led to the exploration of halogenated quinolines, including those containing fluorine.

The major breakthrough in the application of fluorinated quinolines, however, came from a different therapeutic area: antibacterials. The development of quinolone antibiotics began in the 1960s with the discovery of nalidixic acid, a byproduct of chloroquine synthesis.[2] While effective against Gram-negative bacteria, nalidixic acid had a narrow spectrum of activity and poor pharmacokinetic properties. The turning point came in the late 1970s and early 1980s with the introduction of a fluorine atom at the C6 position of the quinolone ring. This modification dramatically enhanced the antibacterial activity, leading to the development of the first fluoroquinolone, norfloxacin, patented in 1978.[3] The addition of the fluorine atom significantly increased the potency against both Gram-negative and Gram-positive bacteria by enhancing the drug's penetration into the bacterial cell and its interaction with the target enzymes, DNA gyrase and topoisomerase IV.[4] This discovery opened the floodgates for the development of a vast number of fluoroquinolone antibiotics, which are now classified into different generations based on their spectrum of activity.

Key Synthetic Methodologies

The synthesis of the quinolone and fluoroquinolone core often relies on several key named reactions, with the Gould-Jacobs reaction being of particular importance.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME). The reaction proceeds in two main stages:

-

Condensation: An aniline derivative reacts with EMME via nucleophilic substitution of the ethoxy group to form an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The intermediate undergoes a thermal cyclization, followed by the elimination of ethanol, to form the 4-hydroxy-3-carboalkoxyquinoline. This product exists in tautomeric equilibrium with the 4-oxo form.

Subsequent hydrolysis of the ester and decarboxylation yields the 4-hydroxyquinoline.

Experimental Protocol: Synthesis of Norfloxacin

The synthesis of norfloxacin, a first-generation fluoroquinolone, is a multi-step process that incorporates the fundamental principles of quinolone synthesis. The following is a representative protocol compiled from various sources.

Step 1: Synthesis of Diethyl 2-(3-chloro-4-fluoroanilino)methylenemalonate

-

Reactants: 3-Chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

-

Procedure: A mixture of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically without a solvent or in a high-boiling solvent like diphenyl ether. The reaction proceeds via nucleophilic substitution of the ethoxy group of EMME by the amino group of the aniline. The ethanol byproduct is removed by distillation.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Cyclization to form Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

-

Procedure: The diethyl 2-(3-chloro-4-fluoroanilino)methylenemalonate from the previous step is heated to a high temperature (typically 240-260 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A. This induces an intramolecular cyclization to form the quinolone ring system.

-

Purification: The product precipitates upon cooling and can be collected by filtration and washed with a solvent like hexane to remove the high-boiling reaction solvent. Further purification can be achieved by recrystallization from a solvent such as ethanol or dimethylformamide (DMF).

Step 3: N-Alkylation to form Ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

-

Reactants: Ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, ethyl iodide, and a base (e.g., potassium carbonate).

-

Procedure: The quinolone from the previous step is dissolved in a polar aprotic solvent like DMF. A base, such as potassium carbonate, is added to deprotonate the nitrogen at the 1-position, followed by the addition of ethyl iodide. The mixture is heated to drive the N-alkylation reaction.[5]

-

Purification: The reaction mixture is typically poured into water to precipitate the product, which is then collected by filtration and can be recrystallized from ethanol.[5]

Step 4: Nucleophilic Substitution with Piperazine to form Norfloxacin

-

Reactants: Ethyl 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate and piperazine.

-

Procedure: The ethyl ester from the previous step is heated with an excess of piperazine, which acts as both the nucleophile and the solvent. The reaction displaces the chlorine atom at the 7-position.

-

Purification: The excess piperazine is removed under reduced pressure. The residue is then treated with a suitable solvent to precipitate the product.

Step 5: Hydrolysis to Norfloxacin

-

Procedure: The ester group of the product from the previous step is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide) or an acid (e.g., hydrochloric acid).

-

Purification: The reaction mixture is neutralized with acid (if a basic hydrolysis was performed) or base (if an acidic hydrolysis was performed) to precipitate the zwitterionic norfloxacin. The crude product is collected by filtration and can be purified by recrystallization from a solvent mixture, such as aqueous ethanol.

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Fluoroquinolones exert their bactericidal effect by targeting two essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is crucial for relieving the torsional stress that builds up during DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of newly replicated daughter chromosomes. In many Gram-positive bacteria, topoisomerase IV is the primary target.

Fluoroquinolones bind to the complex of these enzymes with DNA, stabilizing a transient state where the DNA is cleaved. This stabilized complex blocks the progression of the replication fork, leading to a halt in DNA synthesis and ultimately triggering a cascade of events that result in bacterial cell death.

Quantitative Data: Biological Activity

The following tables summarize the in vitro activity of key fluorinated quinolines against various pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Minimum Inhibitory Concentrations (MIC) of Early Fluoroquinolones against Representative Bacteria

| Compound | Organism | MIC Range (mg/L) |

| Nalidixic Acid | Escherichia coli | 8.0 - >128 |

| Staphylococcus aureus | >128 | |

| Pseudomonas aeruginosa | >128 | |

| Norfloxacin | Escherichia coli | 0.03 - 16 |

| Staphylococcus aureus | 0.008 - 2.0 | |

| Pseudomonas aeruginosa | 0.12 - 4.0 | |

| Ciprofloxacin | Escherichia coli | 0.008 - 4 |

| Staphylococcus aureus | 0.008 - 2.0 | |

| Pseudomonas aeruginosa | 0.03 - 1.0 | |

| Data compiled from various sources.[7][8] |

Table 2: In Vitro Antimalarial Activity of Quinolines against Plasmodium falciparum

| Compound | Strain | IC50 (nM) |

| Chloroquine | 3D7 (sensitive) | ~20-50 |

| K1 (resistant) | ~100-300 | |

| Mefloquine | 3D7 (sensitive) | ~10-30 |

| K1 (resistant) | ~20-50 | |

| Tafenoquine | Various | 2680 - 5060 |

| Data compiled from various sources, values can vary based on experimental conditions. |

Conclusion

The discovery and development of fluorinated quinolines represent a landmark achievement in medicinal chemistry. The strategic introduction of fluorine into the quinoline scaffold revolutionized the treatment of bacterial infections and continues to provide a valuable framework for the design of new antimalarial agents. This technical guide has provided a comprehensive overview of the history, synthesis, mechanism of action, and biological activity of these important compounds. A thorough understanding of these fundamental aspects is crucial for the researchers and drug development professionals working to address the ongoing challenges of infectious diseases and drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. In vitro activity of ciprofloxacin, norfloxacin and nalidixic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into 2-Fluoro-6-methoxyquinoline: A Computational Guide for Drug Discovery

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The strategic placement of substituents on the quinoline scaffold is a key determinant of their pharmacological profiles. This technical guide focuses on the theoretical and computational characterization of 2-Fluoro-6-methoxyquinoline, a substituted quinoline of interest in drug design. In the absence of direct experimental and extensive theoretical studies on this specific molecule, this paper presents a representative computational analysis based on established theoretical frameworks for similarly substituted quinolines. The insights provided herein are intended to serve as a foundational resource for researchers engaged in the development of novel quinoline-based therapeutics, offering a predictive glimpse into its physicochemical properties and potential bioactivity.

Computational Methodologies

The theoretical investigation of this compound would typically employ a suite of computational chemistry techniques to elucidate its structural, electronic, and reactivity properties. The primary method for such studies is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Experimental Protocols:

A standard computational protocol for analyzing this compound would involve the following steps:

-

Geometry Optimization: The initial 3D structure of the molecule is built and then its geometry is optimized to find the most stable conformation (the lowest energy state). This is typically performed using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p). The "d" and "p" polarization functions are added to heavy and hydrogen atoms, respectively, to provide more flexibility in describing the electron distribution. The "++" indicates the inclusion of diffuse functions to better describe weakly bound electrons.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution on the molecule's surface. This map is invaluable for identifying regions that are prone to electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions, such as hydrogen bonding.

-

-

Molecular Docking Studies: To explore the potential of this compound as a drug candidate, molecular docking simulations can be performed. This involves docking the optimized structure of the molecule into the active site of a specific protein target to predict its binding affinity and interaction modes.

Data Presentation: Predicted Physicochemical and Electronic Properties

The following tables summarize the kind of quantitative data that would be generated from a DFT study of this compound, with representative values based on studies of similar quinoline derivatives.

Table 1: Calculated Thermodynamic Parameters

| Parameter | Value |

| Zero-Point Vibrational Energy (kcal/mol) | 95.8 |

| Enthalpy (kcal/mol) | 102.5 |

| Gibbs Free Energy (kcal/mol) | 88.3 |

| Dipole Moment (Debye) | 2.5 |

Table 2: Frontier Molecular Orbital (FMO) Analysis

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Energy Gap (ΔE) | 4.4 |

Table 3: Global Reactivity Descriptors

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.0 |

| Chemical Hardness (η) | 2.2 |

| Chemical Softness (S) | 0.45 |

| Electrophilicity Index (ω) | 3.64 |

Mandatory Visualizations

The following diagrams illustrate the typical workflows and conceptual relationships in the theoretical study of a molecule like this compound.

This technical guide outlines a representative theoretical framework for the study of this compound. The computational methodologies and predicted data presented, although based on analogous systems, provide a robust starting point for understanding the molecule's fundamental properties. DFT calculations, including geometry optimization, frequency analysis, and electronic property determination, are powerful tools for predicting the behavior of novel drug candidates. The visualization of computational workflows and concepts such as FMOs and MEP maps further aids in the rational design of new quinoline-based therapeutic agents. For drug development professionals, these theoretical insights can guide synthetic efforts and prioritize compounds for further experimental validation, ultimately accelerating the discovery of new and effective medicines.

A Technical Guide to the Potential Pharmacological Applications of 2-Fluoro-6-methoxyquinoline and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging pharmacological potential of the 2-fluoro-6-methoxyquinoline scaffold and its closely related analogs. The quinoline core is a well-established privileged structure in medicinal chemistry, and the strategic incorporation of fluorine and methoxy substituents can significantly modulate the physicochemical and biological properties of these molecules, leading to a diverse range of therapeutic applications. This document collates and presents key findings, quantitative data, experimental methodologies, and mechanistic insights from recent scientific literature.

Anticancer Applications

The fluoro-methoxyquinoline scaffold has demonstrated significant promise in oncology, primarily through the mechanisms of reversing multidrug resistance and direct cytotoxic activity via kinase inhibition.

A significant challenge in chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). Derivatives of 6-methoxy-2-arylquinoline have been investigated as potent P-gp inhibitors.

In a key study, alcoholic derivatives of 6-methoxy-2-arylquinoline, where the aryl group included a 4-fluorophenyl substituent, were synthesized and evaluated for their ability to inhibit P-gp. These compounds exhibited low cytotoxicity and were effective in reversing MDR in P-gp-overexpressing cancer cell lines.

Quantitative Data: P-gp Inhibition

| Compound | Description | P-gp Inhibitory Activity vs. Verapamil | Cell Line |

| 5a | (6-methoxy-2-phenylquinolin-4-yl)methanol | 1.3-fold stronger | EPG85-257RDB |

| 5b | [2-(4-fluorophenyl)-6-methoxyquinolin-4-yl]methanol | 2.1-fold stronger | EPG85-257RDB |

Experimental Protocols

MDR Reversal Studies (MTT Assay)

-

Cell Seeding: 5 x 10³ EPG85-257P (drug-sensitive) and EPG85-257RDB (P-gp overexpressing) gastric carcinoma cells were seeded per well in 180 µL of RPMI complete culture medium in 96-well plates.

-

Treatment: Daunorubicin was added at concentrations of 0.4, 2, 5, and 10 µM to both cell lines.

-

Inhibitor Addition: The test compounds (e.g., 5a, 5b) and the positive control, verapamil, were added at a concentration of 10 µM to the wells containing daunorubicin.

-

Incubation and Analysis: The plates were incubated, and cell viability was assessed using the MTT assay to determine the reversal of daunorubicin resistance.

Rhodamine 123 Efflux Assay This assay directly measures the ability of a compound to inhibit the P-gp-mediated efflux of the fluorescent substrate rhodamine 123. A significant increase in intracellular fluorescence in the presence of the test compound indicates P-gp inhibition.

Signaling and Mechanistic Pathway

Caption: Mechanism of P-gp inhibition by quinoline analogs to enhance chemotherapy efficacy.

Other isomers and derivatives of fluoro-methoxyquinoline have shown direct cytotoxic effects against cancer cells. For instance, a series of 7-fluoro-4-anilinoquinolines were synthesized and evaluated for their antiproliferative activities against HeLa and BGC823 cancer cell lines, showing superior activity to the standard drug gefitinib in some cases.[1]

Quantitative Data: Antiproliferative Activity

| Compound | IC50 (µM) on HeLa Cells | IC50 (µM) on BGC-823 Cells |

| 1f | 4.12 | 3.63 |

| 2i | 5.23 | 4.78 |

| Gefitinib | 12.31 | 11.87 |

Experimental Protocols

Synthesis of 2-aryl-6-methoxyquinoline-4-carboxylic acid derivatives A general synthetic route involves the reaction of an appropriate aniline (e.g., p-anisidine) with a suitable ketoester, followed by cyclization to form the quinoline ring. Further modifications can be made to the core structure.

General procedure for reduction to (2-aryl-6-methoxyquinolin-4-yl)methanol

-

LiAlH4 (12 mmol) is added to dry THF (20 ml) under a nitrogen atmosphere.

-

A solution of the appropriate carboxylic acid (5.67 mmol) in dry THF is added dropwise while stirring vigorously.

-

The reaction is stirred for 5 hours at room temperature.

-

The resulting suspension is carefully hydrolyzed with a 10% NaOH solution.

-

The solid product is filtered and washed with chloroform.

Experimental Workflow

Caption: General workflow for the development of quinoline-based anticancer agents.

Applications in Neurodegenerative Diseases

Fluoro-methoxyquinoline derivatives have emerged as promising agents for the diagnosis and potential treatment of neurodegenerative disorders, particularly Alzheimer's disease.

Intracellular neurofibrillary tangles, composed of hyperphosphorylated tau protein, are a key pathological hallmark of Alzheimer's disease.[2] A derivative, [18F]THK523 (2-(4-Aminophenyl)-6-(2-([18F]fluoroethoxy))quinoline), has been developed as a positron emission tomography (PET) agent for imaging tau pathology in the brain.[2] This allows for the in vivo visualization and tracking of disease progression.

Mechanism of Tau Imaging

Caption: Use of a quinoline-based PET tracer for imaging tau pathology in the brain.

Antibacterial Applications

The quinoline scaffold is central to the quinolone class of antibiotics. Novel derivatives, including 3-fluoro-6-methoxyquinolines, are being developed as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, making them excellent targets for antibacterial agents.

A study on cyclobutylaryl-substituted 3-fluoro-6-methoxyquinoline derivatives reported a compound with potent activity against Staphylococcus aureus, including strains with resistance to other inhibitors.[3]

Quantitative Data: Antibacterial and Safety Profile

| Compound | Target Organism | MIC90 | Safety Parameter (hERG IC50) |

| 14 | S. aureus | 0.125 µg/mL | 85.9 µM |

Experimental Protocols

Microbial Sensitivity Tests [3] The minimum inhibitory concentration (MIC) is determined using standard microdilution methods as defined by the Clinical and Laboratory Standards Institute (CLSI). This involves exposing the bacterial strains to serial dilutions of the test compound in a liquid growth medium and identifying the lowest concentration that inhibits visible growth.

Topoisomerase Inhibition Assay The inhibitory activity against purified DNA gyrase and topoisomerase IV is typically measured using a supercoiling or relaxation assay. The enzyme is incubated with plasmid DNA and the test compound. The reaction is then stopped, and the different forms of plasmid DNA (supercoiled, relaxed, linear) are separated by agarose gel electrophoresis to determine the extent of enzyme inhibition.

Mechanism of Action

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by quinoline derivatives.

Conclusion

The this compound core and its isomers represent a highly versatile and promising scaffold in modern drug discovery. The strategic placement of fluoro and methoxy groups imparts unique properties that have been successfully exploited to develop potent P-glycoprotein inhibitors for overcoming cancer drug resistance, highly specific PET imaging agents for diagnosing neurodegenerative diseases, and novel antibacterial agents targeting essential bacterial enzymes. The data and methodologies presented in this guide underscore the significant therapeutic potential of this chemical class and provide a solid foundation for future research and development efforts. Continued exploration of the structure-activity relationships within this family of compounds is likely to yield next-generation therapeutic agents with improved efficacy and safety profiles.

References

- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(4-Aminophenyl)-6-(2-([18F]fluoroethoxy))quinoline - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Fluoro-6-methoxyquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical considerations based on its chemical structure with established experimental protocols for characterizing quinoline derivatives.

Core Concepts: Solubility and Stability

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. In drug discovery and development, aqueous solubility is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can hinder in vitro assay reliability and lead to low bioavailability.

Stability describes the ability of a compound to resist chemical change or degradation over time under various environmental conditions, such as pH, temperature, and light. Understanding a compound's stability is crucial for ensuring its quality, efficacy, and safety throughout its shelf life.

Predicted Physicochemical Properties and Their Influence on Solubility

-

Quinoline Core: The parent quinoline molecule is a weakly basic, aromatic heterocycle. It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents.[1][2] Its aromatic nature contributes to its lipophilicity.

-

Fluoro Group: The fluorine atom at the 2-position is a strong electron-withdrawing group. Fluorine substitution can increase lipophilicity and, in some cases, impact crystal lattice energy, which can either increase or decrease solubility.

-

Methoxy Group: The methoxy group at the 6-position is an electron-donating group. It can participate in hydrogen bonding with protic solvents, which may slightly enhance solubility in those solvents.

Based on these features, this compound is expected to be a crystalline solid with low aqueous solubility and good solubility in a range of organic solvents.

Table 1: Predicted Solubility of this compound in Common Solvents

| Solvent | Predicted Solubility | Rationale |

| Water | Low | The aromatic quinoline core imparts significant lipophilicity. |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Low | Similar to water; the compound is not expected to have ionizable groups in the physiological pH range. |

| Dimethyl Sulfoxide (DMSO) | High | A powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Ethanol | Moderate to High | A polar protic solvent that can interact with the methoxy group and the nitrogen of the quinoline ring. |

| Methanol | Moderate to High | Similar to ethanol, a polar protic solvent. |

| Dichloromethane (DCM) | High | A non-polar organic solvent that should readily dissolve the lipophilic compound. |

| Acetonitrile | Moderate to High | A polar aprotic solvent commonly used in chromatography. |

Stability Profile of this compound

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. Forced degradation studies are essential to identify potential degradation products and establish the compound's intrinsic stability.

pH-Dependent Stability (Hydrolysis)

The stability of pharmaceutical compounds can be significantly influenced by pH.[3] Acidic or basic conditions can catalyze hydrolysis.[3] For this compound, the ether linkage of the methoxy group and the carbon-fluorine bond are generally stable to hydrolysis under typical physiological conditions. However, under more extreme acidic or basic conditions, degradation may occur.

Oxidative Stability

Quinolines and their derivatives can be susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[4] The electron-rich methoxy group may increase the susceptibility of the benzene ring to oxidative degradation.

Thermal Stability

The thermal stability of the compound is expected to be high, typical of aromatic heterocyclic compounds. Degradation would likely only occur at temperatures well above those encountered in standard storage conditions.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of photosensitive compounds.[5] The quinoline ring system can absorb UV light, potentially leading to photodegradation. Photostability testing is crucial to determine if the compound requires protection from light.

Table 2: Summary of Expected Stability under Forced Degradation Conditions

| Stress Condition | Expected Stability | Potential Degradation Pathway |

| Acidic (e.g., 0.1 M HCl) | Likely Stable | Potential for slow hydrolysis at elevated temperatures. |

| Basic (e.g., 0.1 M NaOH) | Likely Stable | Potential for slow hydrolysis at elevated temperatures. |

| Oxidative (e.g., 3% H₂O₂) | Potential for Degradation | Oxidation of the quinoline ring system or methoxy group. |

| Thermal (e.g., 60°C) | Likely Stable | Degradation is not expected under typical accelerated testing conditions. |

| Photolytic (ICH Q1B) | Potential for Degradation | Photodegradation of the quinoline ring system. |

Experimental Protocols

The following sections detail standardized experimental protocols for determining the solubility and stability of compounds like this compound.

Solubility Determination

4.1.1. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6][7]

-

Methodology:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Add a small volume (e.g., 2 µL) of the DMSO stock solution to a series of wells in a 96-well plate.

-

Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a range of final compound concentrations.

-

Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C).

-

Measure the turbidity of each well using a nephelometer or the concentration of the dissolved compound in the supernatant by UV-Vis spectroscopy after filtration or centrifugation.

-

4.1.2. Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound and is considered the "gold standard".[8][9]

-

Methodology:

-

Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8).

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid by filtration or centrifugation.

-

Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Stability Assessment (Forced Degradation Studies)

Forced degradation studies are conducted to identify the likely degradation products and establish the intrinsic stability of the molecule.[10] A target degradation of 5-20% is generally aimed for.[11]

-

General Procedure:

-

Prepare solutions of this compound in the appropriate stress media.

-

Expose the solutions to the stress conditions for a defined period.

-

At specified time points, withdraw samples and quench the degradation reaction if necessary.

-

Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

-

Specific Conditions:

-

Acid Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate the compound in 0.1 M NaOH at an elevated temperature (e.g., 60°C).

-

Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C) in a controlled environment.

-

Photostability: Expose the compound (as a solid and in solution) to a light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12] A control sample should be protected from light.

-

Signaling Pathways

There is currently no information available in the scientific literature describing the involvement of this compound in specific signaling pathways.

Visualizations

Experimental Workflows

The following diagrams illustrate the typical workflows for determining solubility and stability.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]

- 4. ijisrt.com [ijisrt.com]

- 5. youtube.com [youtube.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. In-vitro Thermodynamic Solubility [protocols.io]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

Preliminary Insights into the Mechanism of Action of 2-Fluoro-6-methoxyquinoline and its Analogs: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary yet in-depth analysis of the potential mechanisms of action for the chemical scaffold 2-fluoro-6-methoxyquinoline and its closely related analogs. Drawing from available preclinical research, this document outlines the primary biological activities, summarizes quantitative data, details relevant experimental protocols, and visualizes the hypothesized signaling pathways and experimental workflows. Given the limited direct research on this compound, this guide synthesizes findings from studies on structurally similar compounds, including 3-fluoro-6-methoxyquinoline and other quinoline derivatives, to build a foundational understanding of their therapeutic potential. The primary areas of investigation for this class of compounds are currently focused on their antibacterial and anticancer properties.

Antibacterial Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

Preliminary studies on derivatives of fluoro-methoxyquinoline suggest a significant potential for antibacterial activity through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotic development.[1][2][4][5][6][7]